Magnesium--nickel (1/2)
CAS No.: 12057-58-8
Cat. No.: VC19693689
Molecular Formula: MgNi2
Molecular Weight: 141.692 g/mol
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Specification
CAS No. | 12057-58-8 |
---|---|
Molecular Formula | MgNi2 |
Molecular Weight | 141.692 g/mol |
Standard InChI | InChI=1S/Mg.2Ni |
Standard InChI Key | VXIIDOFRFOPQLJ-UHFFFAOYSA-N |
Canonical SMILES | [Mg].[Ni].[Ni] |
Introduction
Structural Characteristics of Magnesium–Nickel (1/2)
Molecular Composition and Bonding
MgNi₂ is a binary intermetallic compound characterized by its stoichiometric ratio of one magnesium atom to two nickel atoms. The molecular formula, MgNi₂, reflects this atomic arrangement, with a computed molecular weight of 141.692 g/mol . The SMILES notation for MgNi₂ is [Mg].[Ni].[Ni]
, indicating a structure where magnesium and nickel atoms are distinct and unbound in their elemental forms within the compound. The InChIKey VXIIDOFRFOPQLJ-UHFFFAOYSA-N
further confirms this structural configuration .
The compound’s bonding is metallic, driven by the delocalized electrons of nickel and magnesium. Nickel, a transition metal, contributes strong metallic bonding due to its d-electrons, while magnesium’s lighter atomic mass and higher electronegativity introduce subtle polarity to the bonding network. This interplay results in a stable intermetallic phase with unique electronic properties.
Crystallographic Features
While MgNi₂’s 2D structure has been documented, computational attempts to generate 3D conformers have encountered challenges. The PubChem database notes that conformer generation is disallowed due to "MMFF94s unsupported element" and "unsupported atom valence" errors . This suggests that the compound’s crystallographic symmetry or valence configuration deviates from standard force field parameters, necessitating specialized modeling approaches for accurate 3D representation.
Physical and Chemical Properties
Thermodynamic and Electronic Metrics
Table 1 summarizes key computed properties of MgNi₂ derived from PubChem data :
Property | Value |
---|---|
Molecular Weight | 141.692 g/mol |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 0 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 0 Ų |
Heavy Atom Count | 3 |
Covalently-Bonded Unit Count | 3 |
These properties highlight MgNi₂’s nonpolar, rigid structure, with no capacity for hydrogen bonding or rotational freedom. The absence of polar surface area aligns with its metallic bonding nature.
Spectroscopic and Mass Data
The exact mass of MgNi₂ is 139.855725 Da, with a monoisotopic mass matching this value . This precision confirms the compound’s stoichiometric purity in computational models. The heavy atom count (3) corresponds to one magnesium and two nickel atoms, reinforcing the formula MgNi₂.
Synthesis and Stability Considerations
Metastability and Phase Behavior
MgNi₂’s 3D conformer generation issues suggest inherent metastability or unconventional crystallographic symmetry. Comparable ternary nitrides, such as MgSnN₂, exhibit polymorphic phase transitions (e.g., wurtzite to rocksalt) under varying temperatures and compositions . While MgNi₂’s phase behavior remains unstudied, its structural constraints imply sensitivity to synthetic conditions, necessitating further exploration of temperature- and pressure-dependent stability.
Related Compounds and Comparative Analysis
Component Elements
MgNi₂ is composed of elemental magnesium and nickel, both of which are well-characterized metals. Magnesium’s low density and high reactivity contrast with nickel’s corrosion resistance and magnetic properties, creating a compound with hybrid characteristics. The covalent unit count (3) reflects the discrete atomic contributions within the structure .
Structurally Analogous Systems
The DSSTox Substance ID DTXSID00779623
links MgNi₂ to regulatory and environmental databases, though no direct toxicological data is available . Comparatively, MgSnN₂—a ternary nitride—demonstrates tunable optoelectronic properties via cation disorder , hinting at potential strategies for modifying MgNi₂’s electronic structure through doping or defect engineering.
Research Perspectives and Applications
Computational Modeling Needs
The inability to generate 3D conformers underscores the need for advanced computational methods, such as density functional theory (DFT), to elucidate MgNi₂’s electronic structure and stability. Lessons from MgSnN₂’s polymorphic control via epitaxy could inform similar approaches for MgNi₂, enabling targeted phase engineering.
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